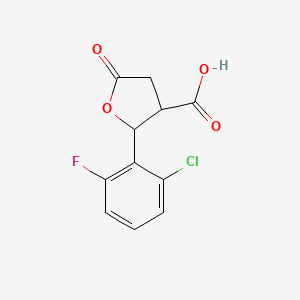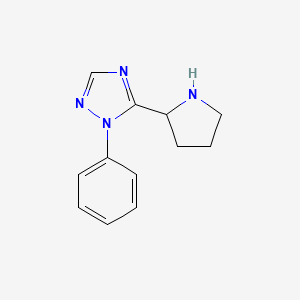
1-Phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a pyrrolidine ring and a phenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone or aldehyde, followed by cyclization with a nitrogen source such as hydrazine or an azide . The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The phenyl and pyrrolidine groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrrolidine rings .
Aplicaciones Científicas De Investigación
1-Phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-Phenyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole include other triazole derivatives and pyrrolidine-containing heterocycles. Examples include:
- 1-Phenyl-1H-1,2,4-triazole
- 5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole
- 1-Phenyl-5-(pyrrolidin-2-yl)-1H-pyrazole
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its fused triazole and pyrrolidine rings, along with the phenyl group, contribute to its potential as a versatile and bioactive molecule .
Propiedades
Fórmula molecular |
C12H14N4 |
|---|---|
Peso molecular |
214.27 g/mol |
Nombre IUPAC |
1-phenyl-5-pyrrolidin-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C12H14N4/c1-2-5-10(6-3-1)16-12(14-9-15-16)11-7-4-8-13-11/h1-3,5-6,9,11,13H,4,7-8H2 |
Clave InChI |
JVQYLWYXJOZZLY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=NC=NN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B11790529.png)
![3-Chloro-5,7-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11790537.png)
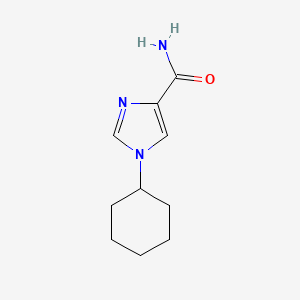
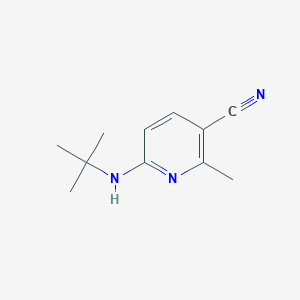
![3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid](/img/structure/B11790549.png)
![2-(6-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11790555.png)
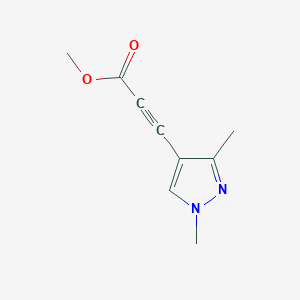

![3-Bromo-N,N-diethylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B11790564.png)


![3-Methyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B11790581.png)
